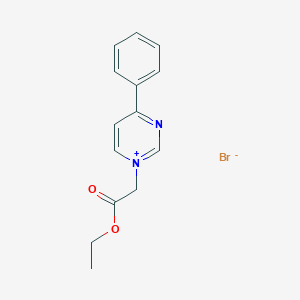![molecular formula C21H21ClN2O2 B14446083 N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea CAS No. 75803-16-6](/img/structure/B14446083.png)
N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a chloro-substituted phenyl ring, and a dimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea typically involves multiple steps:
Formation of the naphthalen-2-yl ethoxy intermediate: This step involves the reaction of naphthalene with an appropriate ethoxy reagent under controlled conditions.
Chlorination of the phenyl ring: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The naphthalen-2-yl ethoxy intermediate is then coupled with the chlorinated phenyl ring using a coupling agent like palladium on carbon (Pd/C) under hydrogenation conditions.
Formation of the dimethylurea moiety: The final step involves the reaction of the coupled product with dimethylamine and a urea derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-{3-Chloro-4-[2-(phenyl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but lacks the naphthalene ring.
N’-{3-Bromo-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
N’-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
75803-16-6 |
|---|---|
Molekularformel |
C21H21ClN2O2 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
3-[3-chloro-4-(2-naphthalen-2-ylethoxy)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H21ClN2O2/c1-24(2)21(25)23-18-9-10-20(19(22)14-18)26-12-11-15-7-8-16-5-3-4-6-17(16)13-15/h3-10,13-14H,11-12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
PZEOHOMLLXMXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)OCCC2=CC3=CC=CC=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



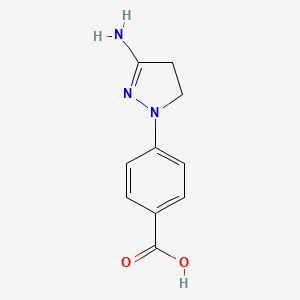




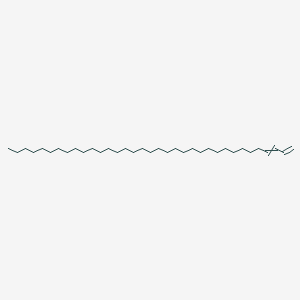

![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
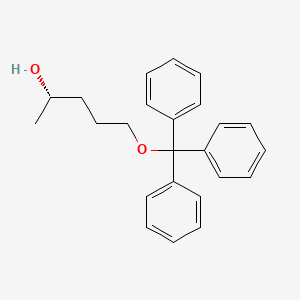
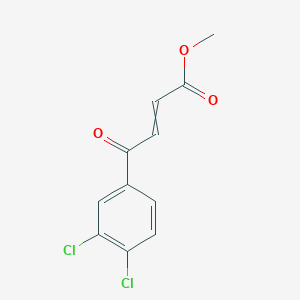
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)

